2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one
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Overview
Description
“2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one” is a chemical compound . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one” is C13H15NOS . The average mass is 233.329 Da and the monoisotopic mass is 233.087433 Da .Physical And Chemical Properties Analysis
The compound is a white powder . It has a melting point of 184–185 °C . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra have been reported . The IR (KBr) spectrum shows peaks at 3258, 1715, 1658, 1568 cm−1 . The MS (70 eV) shows a peak at m/z 214 ([M−H]−) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines : A study by Melo et al. (2004) discusses the synthesis of thiazolo[2,3-a]isoindoles and their derivatives, providing insights into the structural characteristics of these compounds (Melo et al., 2004).
Highly Diastereoselective Synthesis : Allin et al. (2000) explored the condensation of 2-acetyl benzoic acid with aminothiols, producing thiazolo[2,3-a]isoindolin-5-ones with high diastereoselectivity (Allin et al., 2000).
Medicinal Chemistry Applications
Synthesis and Anti-HIV-1 Activity : Danel et al. (1998) reported the synthesis of thiazolo[3,2-a]pyrimidin-7-ones and their activity against HIV-1, highlighting the potential medicinal applications of these compounds (Danel et al., 1998).
Selective Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Research by Mertens et al. (1993) demonstrated that certain derivatives of 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones exhibit significant inhibitory effects on HIV-1 reverse transcriptase (Mertens et al., 1993).
Other Relevant Studies
Catalytic Asymmetric Intramolecular Cascade : A study by He et al. (2014) presented a highly enantioselective method for preparing chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones, illustrating advanced techniques in asymmetric synthesis (He et al., 2014).
Anorectic Agents : Aeberli et al. (1975) researched on a novel class of anorectic agents, 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols, and evaluated their effectiveness in suppressing food consumption in rats (Aeberli et al., 1975).
Mechanism of Action
Mode of Action
It’s known that thiazolines, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Thiazolines, in general, are involved in a variety of biological processes, but the exact pathways and downstream effects for this specific compound require further investigation .
properties
IUPAC Name |
2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUZHNNQTTYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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